6-Pyrrolidin-1-yl-nicotinic acid

Descripción general

Descripción

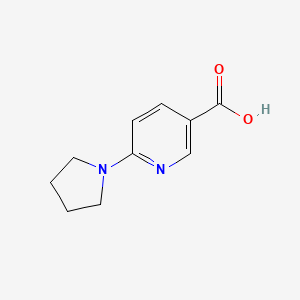

6-Pyrrolidin-1-yl-nicotinic acid is a chemical compound with the molecular formula C10H12N2O2 It is characterized by the presence of a pyrrolidine ring attached to the nicotinic acid structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyrrolidin-1-yl-nicotinic acid typically involves the reaction of nicotinic acid with pyrrolidine under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the pyrrolidine ring on the nicotinic acid backbone. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-25°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove impurities and by-products.

Análisis De Reacciones Químicas

Types of Reactions: 6-Pyrrolidin-1-yl-nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrolidine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium, room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low temperature.

Substitution: Halogenating agents, nucleophiles; conditions: organic solvents, controlled temperature.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinyl-nicotinic acid oxides, while reduction can produce pyrrolidinyl-nicotinic alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

6-Pyrrolidin-1-yl-nicotinic acid is characterized by a pyridine ring with a pyrrolidine substituent. Its chemical structure contributes to its unique properties, influencing its interactions with various biological targets. The presence of the pyrrolidine ring enhances the compound's lipophilicity and metabolic stability, potentially improving bioavailability.

Scientific Research Applications

The compound has been investigated for various scientific applications:

- Medicinal Chemistry : this compound serves as a scaffold for the development of novel therapeutic agents. Its derivatives have shown promise in treating conditions such as neurodegenerative diseases, cancer, and inflammation.

- Biological Activity : Research indicates that this compound interacts with nicotinic acetylcholine receptors (nAChRs), which are implicated in neurotransmission and neuroprotection. This interaction suggests potential applications in treating cognitive disorders and enhancing memory functions.

- Anticancer Research : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown an IC50 value of 10.5 µM against HeLa cells, indicating its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

Several studies highlight the applications and efficacy of this compound:

- Cytotoxicity Studies : A study evaluated the effects of this compound on human cancer cell lines, revealing significant growth inhibition. The compound reduced cell viability by inducing apoptosis at specific concentrations .

- Nicotinic Receptor Modulation : Research on related compounds demonstrated enhanced binding affinity to nAChRs, suggesting that this compound may similarly affect receptor activity, potentially leading to therapeutic benefits in neurodegenerative diseases .

- Inflammatory Response : Investigations into the compound's anti-inflammatory properties showed that it could modulate nitric oxide production in both normal and tumor cells, indicating a dual role in promoting beneficial cellular responses while inhibiting cancer cell proliferation .

Mecanismo De Acción

The mechanism of action of 6-Pyrrolidin-1-yl-nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity or activation of receptor-mediated pathways.

Comparación Con Compuestos Similares

Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.

Nicotinic Acid: A precursor to 6-Pyrrolidin-1-yl-nicotinic acid, known for its role in metabolic pathways.

Pyrrolidinyl-nicotinamide: A derivative with similar structural features but different biological activity.

Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the nicotinic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Actividad Biológica

6-Pyrrolidin-1-yl-nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs). This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to the 6-position of the nicotinic acid structure. This modification is significant as it influences the compound's binding affinity and selectivity towards various nAChR subtypes.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Pyrrolidine group at the 6-position | Enhanced interaction with nAChRs |

| 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid | Fluorine substitution at position 2 | Potentially different receptor selectivity |

| 5-Bromo-6-pyrrolidin-1-YL-nicotinic acid | Bromine at position 5 | May exhibit antimicrobial and antitumor properties |

Modulation of Nicotinic Acetylcholine Receptors

Preliminary studies indicate that this compound exhibits significant activity in modulating nAChRs, which are crucial for neurotransmission in the central nervous system. This modulation may have therapeutic implications for conditions such as Alzheimer's disease and schizophrenia, where cholinergic signaling is disrupted.

Research has shown that this compound can enhance neurotransmitter release and synaptic plasticity by acting as an agonist or antagonist at specific nAChR subtypes. For instance, compounds like 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid have been noted for their ability to selectively bind to nAChR subtypes, potentially leading to improved cognitive function .

Antiproliferative Activity

The antiproliferative effects of pyridine derivatives, including this compound, have been documented in various cancer cell lines. Studies indicate that modifications to the pyridine structure can significantly affect their IC50 values, which measure the effectiveness of a compound in inhibiting cell growth. For example, compounds with hydroxyl groups exhibited lower IC50 values against cancer cell lines such as HeLa and MDA-MB-231, suggesting enhanced antiproliferative activity .

| Cell Line | IC50 Value (µM) | Compound |

|---|---|---|

| HeLa | 0.069 | Hydroxyl-substituted derivative |

| MDA-MB-231 | 0.0046 | Hydroxyl-substituted derivative |

| A431 | 246 | Pyridine derivative |

The biological effects of this compound are mediated through its interaction with nAChRs and other molecular targets. The presence of the pyrrolidine moiety enhances its binding affinity, potentially leading to more pronounced pharmacological effects. Research indicates that this compound may also influence oxidative stress pathways and gene expression related to cholinergic signaling .

Case Studies and Research Findings

Recent studies have highlighted the cognitive-enhancing effects of nicotine derivatives in both animal models and clinical settings. For instance:

- Cognitive Function Improvement : In a study involving occasional smokers, acute administration of nicotine improved attention and working memory, suggesting that compounds like this compound could be beneficial for cognitive enhancement .

- Antitumor Activity : Several derivatives have shown promising results against various cancer cell lines. The structural modifications significantly influenced their biological activity, indicating a potential pathway for developing new anticancer therapies .

Propiedades

IUPAC Name |

6-pyrrolidin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURIZRKTAXJRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353315 | |

| Record name | 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210963-95-4 | |

| Record name | 6-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210963-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.